

## No Publicly Available Data on BI-1230 for Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1230   |           |
| Cat. No.:            | B10787600 | Get Quote |

Despite a comprehensive search for "**BI-1230**" and its potential mechanism of action in neuronal excitability, no scientific literature, clinical trial data, or public information could be found for a compound with this designation in the specified context.

The initial investigation into the mechanism of action of a purported drug, **BI-1230**, on neuronal excitability has yielded no direct results. Further searches for related terms and potential parent companies, such as BioInvent, which is developing other similarly named biologics (e.g., BI-1206, BI-1808), have also failed to establish a link to research in neuroscience or neuronal signaling pathways.

BioInvent's clinical pipeline is primarily focused on immuno-oncology, with its leading drug candidates targeting cancer-related pathways. Specifically:

- BI-1206: A monoclonal antibody that targets FcyRIIB (the inhibitory Fc gamma receptor IIB) to enhance the efficacy of other cancer antibodies.[1][2]
- BI-1808 and BI-1910: Monoclonal antibodies targeting TNFR2 (tumor necrosis factor receptor 2), a key player in immune regulation within the tumor microenvironment.[3]

There is no indication in the available public data that these compounds or any other designated as **BI-1230** are being investigated for their effects on neuronal excitability. The provided topic for the in-depth technical guide appears to be based on a non-existent or misidentified compound.



Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, as there is no public data on which to base such a document. Researchers, scientists, and drug development professionals interested in the field of neuronal excitability are encouraged to consult literature on established or publicly disclosed investigational compounds.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clinical programs | BioInvent [bioinvent.com]
- 2. BioInvent Announces Strategic Changes in Portfolio to Accelerate Lead Clinical Programs and Enhance Value Creation | BioInvent [bioinvent.com]
- 3. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 BioSpace [biospace.com]
- To cite this document: BenchChem. [No Publicly Available Data on BI-1230 for Neuronal Excitability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787600#bi-1230-mechanism-of-action-in-neuronal-excitability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com